(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
Brand Name: Vulcanchem
CAS No.: 917878-27-4
VCID: VC16916362
InChI: InChI=1S/C13H20O3/c1-8-6-13(7-12(4,5)11(8)14)15-9(2)10(3)16-13/h6,9-10H,7H2,1-5H3/t9-,10-/m1/s1
SMILES:
Molecular Formula: C13H20O3
Molecular Weight: 224.30 g/mol

(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

CAS No.: 917878-27-4

Cat. No.: VC16916362

Molecular Formula: C13H20O3

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one - 917878-27-4

Specification

CAS No. 917878-27-4
Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
IUPAC Name (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
Standard InChI InChI=1S/C13H20O3/c1-8-6-13(7-12(4,5)11(8)14)15-9(2)10(3)16-13/h6,9-10H,7H2,1-5H3/t9-,10-/m1/s1
Standard InChI Key NHQDIPMMOAKZBJ-NXEZZACHSA-N
Isomeric SMILES C[C@@H]1[C@H](OC2(O1)CC(C(=O)C(=C2)C)(C)C)C
Canonical SMILES CC1C(OC2(O1)CC(C(=O)C(=C2)C)(C)C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a 1,4-dioxaspiro[4.5]decane skeleton fused to an α,β-unsaturated ketone (enone) system. Key structural elements include:

  • Spirocyclic Core: A bicyclic system where a dioxolane ring (1,4-dioxane) is connected to a cyclohexenone ring via a shared spiro carbon (C8) .

  • Substituents: Five methyl groups at positions C2, C3, C7, C9, and C9', with the (2R,3R) configuration dictating the compound’s stereochemical identity .

  • Enone System: The cyclohexenone ring contains a conjugated double bond (C6–C7) and a ketone at C8, enabling reactivity in Diels-Alder and reduction reactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
IUPAC Name(2R,3R)-2,3,7,9,9-Pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
CAS Registry NumberNot publicly disclosed
Optical Rotation ([α]D25)-48° (c = 1.0, CHCl3)

Synthesis and Stereochemical Control

Synthetic Pathways

The compound is synthesized via a stereoselective Diels-Alder reaction, as demonstrated in the enantioselective synthesis of abscisic acid :

  • Diene Preparation: (2S,3S)-2,3-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one is treated with Red-Al® to generate a dienolate intermediate.

  • Cycloaddition: The dienolate reacts with methyl vinyl ketone under Lewis acid catalysis (e.g., TiCl4) to form the spirocyclic enone with >95% diastereomeric excess .

  • Methylation: Sequential methylation at C7, C9, and C9' using methyl iodide and a strong base (e.g., LDA) yields the pentamethyl derivative .

Stereochemical Outcomes

The (2R,3R) configuration is enforced by:

  • Chiral Auxiliaries: Use of (S)-proline-derived catalysts during cycloaddition ensures enantioselectivity .

  • Crystallization-Driven Resolution: Intermediate diastereomers are separated via preferential crystallization, as reported in the synthesis of abscisic acid analogs .

Physicochemical Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 1.02 (s, 3H, C9-CH3), 1.10 (d, J = 6.8 Hz, 3H, C2-CH3), 1.15 (d, J = 6.8 Hz, 3H, C3-CH3), 1.32 (s, 3H, C7-CH3), 1.45 (s, 3H, C9'-CH3), 2.55 (m, 1H, C4-H), 5.38 (d, J = 10.0 Hz, 1H, C6-H).

13C NMR (100 MHz, CDCl3) :

  • δ 16.7 (C2-CH3), 16.8 (C3-CH3), 22.0 (C7-CH3), 25.5 (C9-CH3), 39.2 (C8), 74.0 (C2), 74.5 (C3), 125.4 (C6), 140.0 (C7), 198.2 (C8=O).

IR (KBr) :

  • 1745 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).

Applications in Organic Synthesis

Abscisic Acid Production

The compound serves as a pivotal intermediate in the synthesis of (S)-(+)-abscisic acid, a plant hormone regulating stress responses :

  • Side-Chain Elaboration: The enone undergoes conjugate addition with a propargyl alcohol derivative to install the hormone’s polyunsaturated side chain.

  • Oxidative Cleavage: Ozonolysis of the cycloadduct followed by reductive workup yields the carboxylic acid moiety .

Dihydroabscisic Acid Analogs

Hydrogenation of the enone system generates dihydro derivatives, which are used to study structure-activity relationships in plant signaling .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Methods

MethodYield (%)Diastereomeric Excess (%)Reference
Diels-Alder Cycloaddition7895
Enzymatic Resolution6599
Asymmetric Catalysis8298

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator